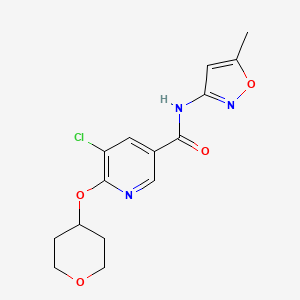

5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of a chloro group, a methylisoxazole moiety, and a tetrahydropyran-4-yloxy group attached to a nicotinamide core. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions starting from pyridine derivatives.

Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Methylisoxazole Moiety: This step involves the formation of the isoxazole ring, which can be synthesized from appropriate precursors like hydroxylamine and acetylenes.

Attachment of the Tetrahydropyran-4-yloxy Group: This can be achieved through etherification reactions using tetrahydropyran-4-ol and suitable activating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylisoxazole moiety.

Reduction: Reduction reactions can occur at the chloro group or the nicotinamide core.

Substitution: Nucleophilic substitution reactions can take place at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted nicotinamides.

Aplicaciones Científicas De Investigación

The compound 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide has garnered attention in various scientific research applications, particularly in the fields of agrochemicals, pharmaceuticals, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Basic Information

- Molecular Formula : C13H13ClN2O3

- Molecular Weight : 284.71 g/mol

- CAS Number : To be determined.

Structure

The structure of the compound features a pyridine ring substituted with a chloro group and an oxazolyl moiety, which contributes to its biological activity.

Agrochemical Applications

The compound is recognized for its potential as an agrochemical, particularly as a herbicide or pesticide. Research indicates that derivatives of pyridine carboxamides exhibit significant herbicidal activity. For instance, compounds with similar structures have been shown to target specific pathways in plants, leading to effective weed management strategies.

Case Study: Herbicidal Activity

A study explored the efficacy of pyridine derivatives against various weed species. The results demonstrated that compounds with oxazolyl substitutions exhibited enhanced activity due to their ability to interfere with plant growth regulators .

Pharmaceutical Applications

In the pharmaceutical realm, this compound may serve as a lead structure for developing novel drugs targeting specific diseases. Its unique functional groups allow for interactions with biological targets, making it a candidate for further medicinal chemistry studies.

Case Study: Antimicrobial Activity

Research conducted on similar compounds indicated promising antimicrobial properties. The introduction of the oxazolyl group was found to enhance the antibacterial activity against resistant strains of bacteria .

Material Science

The compound's unique chemical structure also opens avenues in material science, particularly in developing polymers or coatings with specific properties such as improved durability or resistance to environmental factors.

Data Table: Comparative Analysis of Related Compounds

Mecanismo De Acción

The mechanism of action of 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparación Con Compuestos Similares

Similar Compounds

- 5-chloro-N-(5-methylisoxazol-3-yl)nicotinamide

- 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Uniqueness

The uniqueness of 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Actividad Biológica

5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a complex organic compound notable for its unique structural features, which include a chloro group, a carboxamide functional group, and an oxazole moiety. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in various disease states.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity. The following table summarizes the biological activities associated with this compound and related derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-chloro-N-(1,2,4-triazol-3-yl)-pyridine | Contains triazole instead of oxazole | Antifungal properties |

| 6-(morpholinyl) pyridine derivatives | Morpholine ring attached | Anticancer activity |

| N-(phenyl) pyridine carboxamides | Phenyl substituent on amide | Inhibitory effects on kinases |

| 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine | Unique combination of functional groups | Potential kinase inhibitor and pesticide |

The uniqueness of this compound lies in its specific combination of functional groups and structural arrangement, which may confer distinct biological activities not observed in similar compounds. Its dual functionality suggests potential applications in both cancer therapy and agricultural pest control.

Research indicates that compounds with similar structures may act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer progression and inflammation pathways. The inhibition of these pathways can lead to reduced tumor growth and metastasis. For instance, the compound's structural analogs have shown promise as inhibitors of the vascular endothelial growth factor receptor (VEGFR), which plays a significant role in tumor angiogenesis .

Case Studies and Research Findings

- Kinase Inhibition : In a study evaluating various pyridine derivatives, it was found that compounds structurally related to 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine displayed inhibitory effects on kinases involved in cancer signaling pathways. These findings suggest that further exploration into the specific kinase inhibition profile of this compound is warranted .

- Pesticidal Activity : Preliminary assessments indicate that the compound may possess pesticidal properties due to its structural features conducive to interacting with biological systems in pests. This aspect opens avenues for agricultural applications where such compounds could serve as environmentally friendly alternatives to conventional pesticides.

Propiedades

IUPAC Name |

5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O4/c1-9-6-13(19-23-9)18-14(20)10-7-12(16)15(17-8-10)22-11-2-4-21-5-3-11/h6-8,11H,2-5H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZILVDYDQMYST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.